1-(4-aminophenyl)ethanone [6-(4-morpholinyl)-4-pyrimidinyl]hydrazone
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Overview
Description
1-(4-aminophenyl)ethanone [6-(4-morpholinyl)-4-pyrimidinyl]hydrazone, commonly known as APH, is a chemical compound that has been extensively studied for its potential applications in scientific research. APH is a hydrazone derivative that has been synthesized through various methods and has been found to have a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of APH is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. APH has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, APH has been found to inhibit the activation of various signaling pathways, including the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
APH has been found to have a wide range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, APH has been found to have antioxidant properties and has been studied for its potential use in the treatment of oxidative stress-related diseases. Additionally, APH has been found to have neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
APH has several advantages for lab experiments, including its high purity and stability. Additionally, APH is relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to the use of APH in lab experiments. APH is a relatively new compound, and its mechanism of action is not fully understood. Additionally, APH has been found to be toxic to some cell types at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on APH. One area of research is the further elucidation of its mechanism of action, particularly with regard to its anti-cancer and anti-inflammatory properties. Additionally, further studies are needed to determine the optimal dosage and treatment duration for APH in various disease models. Finally, there is a need for studies on the potential side effects of APH, particularly with regard to its toxicity to certain cell types.
Synthesis Methods
APH can be synthesized through various methods, including the reaction of 4-aminophenylacetone with 6-(4-morpholinyl)-4-pyrimidinylhydrazine, or through the reaction of 4-aminophenylacetone with 6-(4-morpholinyl)-4-pyrimidinylcarbohydrazide. The synthesis of APH has been extensively studied, and various modifications to the synthesis method have been proposed to improve the yield and purity of the compound.
Scientific Research Applications
APH has been studied for its potential applications in scientific research, particularly in the field of cancer research. APH has been found to have anti-cancer properties and has been shown to inhibit the growth of cancer cells in vitro. Additionally, APH has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Properties
IUPAC Name |
N-[(E)-1-(4-aminophenyl)ethylideneamino]-6-morpholin-4-ylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O/c1-12(13-2-4-14(17)5-3-13)20-21-15-10-16(19-11-18-15)22-6-8-23-9-7-22/h2-5,10-11H,6-9,17H2,1H3,(H,18,19,21)/b20-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVCINUBBNVPMM-UDWIEESQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC(=NC=N1)N2CCOCC2)C3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=CC(=NC=N1)N2CCOCC2)/C3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.